6-Azido-6-deoxy-d-galactopyranose
Overview
Description
6-Azido-6-deoxy-d-galactopyranose: is a derivative of d-galactose, where the hydroxyl group at the sixth position is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-6-deoxy-d-galactopyranose typically involves the substitution of the hydroxyl group at the sixth position of d-galactose with an azido group. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of d-galactose are protected using acetonides or other protecting groups.
Introduction of Azido Group: The protected galactose is then treated with a reagent such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Azido-6-deoxy-d-galactopyranose can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Click Chemistry: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used in aqueous or organic solvents.
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are typical reagents for the reduction of the azido group.
Major Products:
Click Chemistry: The major product is a triazole derivative.
Reduction: The major product is 6-amino-6-deoxy-d-galactopyranose.
Scientific Research Applications
6-Azido-6-deoxy-d-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-Azido-6-deoxy-d-galactopyranose primarily involves its azido group, which can participate in bioorthogonal reactions without interfering with natural biological processes. The azido group can react with alkyne-functionalized molecules to form stable triazole linkages, enabling the labeling and modification of biomolecules. This property is particularly useful in studying cellular processes and developing targeted therapies.
Comparison with Similar Compounds
- 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-d-galactopyranose
- 1-Azido-1-deoxy-β-d-lactopyranoside
Comparison:
- 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-d-galactopyranose: This compound has additional protective groups, making it more suitable for specific synthetic applications where selective deprotection is required.
- 1-Azido-1-deoxy-β-d-lactopyranoside: This compound differs in the position of the azido group and the sugar moiety, which can influence its reactivity and applications.
Uniqueness: 6-Azido-6-deoxy-d-galactopyranose is unique due to its specific structural modification at the sixth position, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRUUHRGSJVMD-SVZMEOIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633572 | |
Record name | 6-Azido-6-deoxy-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106192-60-3 | |
Record name | 6-Azido-6-deoxy-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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